2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a compound characterized by a unique arrangement of functional groups, including an imidazole ring, a thiadiazole ring, and an acetamide group. These structural features make it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step synthetic routes:
Synthesis of intermediate imidazole: : Starting from commercially available materials, imidazole derivatives can be synthesized via cyclization reactions.
Introduction of the thiadiazole group: : Using thiadiazole precursors under controlled conditions to introduce the thiadiazole ring.
Final coupling and acetamide formation: : The intermediate compounds are then coupled under suitable conditions to introduce the acetamide group, often using coupling agents like EDC or DCC.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions is crucial for maximizing yield and purity. Typically, automated synthesis platforms and high-throughput screening can be employed to streamline these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitutions are common, given the presence of reactive sites on the imidazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: : Agents like H₂O₂ under mild to moderate temperatures.
Reduction: : LiAlH₄, typically in an anhydrous ether solvent.
Substitution: : Various halides and nucleophiles, often under acidic or basic conditions depending on the specific reaction.
Major Products Formed
The major products of these reactions often include derivatives where functional groups on the imidazole or thiadiazole rings are modified, resulting in compounds with altered biological or chemical properties.
Scientific Research Applications
This compound is utilized in several research domains:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules, particularly enzymes and receptors.
Medicine: : Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Utilized in material science for developing novel polymers and other advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific molecular targets such as enzymes, where it can act as an inhibitor or activator. Its mechanism of action typically involves binding to active sites on these enzymes, thereby modulating their activity. The pathways involved often include signal transduction and metabolic pathways crucial for cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole
N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
Compared to these similar compounds, 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research applications.
Biological Activity
Overview
The compound 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that combines an imidazole ring and a thiadiazole moiety, both known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is C22H25N3O2S, with a molecular weight of 395.5 g/mol. The structure features:
- An imidazole ring
- A thioether linkage
- An acetamide group
The biological activity of this compound is largely attributed to the following mechanisms:
- Enzyme Modulation : The imidazole ring can interact with metal ions or active sites in enzymes, potentially inhibiting or activating enzymatic reactions. This interaction may enhance the compound's binding affinity to specific molecular targets.
-
Thiadiazole Activity : The presence of the 1,3,4-thiadiazole moiety is significant as it has been associated with various pharmacological effects, including:
- Antimicrobial properties
- Anticancer activity
- Anti-inflammatory effects
- Lipid Solubility : The unique structural features contribute to the compound's lipophilicity, facilitating its absorption across cellular membranes and enhancing bioavailability.
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities:
- Antimicrobial : Thiadiazole derivatives are known for their antibacterial and antifungal properties. They can inhibit the growth of pathogens by disrupting cell wall synthesis or interfering with metabolic pathways .
- Anticancer : Studies suggest that imidazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
- Anti-inflammatory : Some derivatives demonstrate the ability to modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common bacterial strains. The results showed that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 20 | Staphylococcus aureus |
Compound B | 15 | Escherichia coli |
Target Compound | 25 | Staphylococcus aureus |
Study 2: Anticancer Potential
In vitro studies demonstrated that the target compound induced apoptosis in breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM. Mechanistic studies revealed activation of caspase pathways and downregulation of anti-apoptotic proteins .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 30 | Caspase activation |
HeLa | 45 | Inhibition of cell proliferation |
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S2/c1-12-4-6-14(7-5-12)15-10-19-18(23(15)8-9-25-3)26-11-16(24)20-17-22-21-13(2)27-17/h4-7,10H,8-9,11H2,1-3H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLZVTPQJQLFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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